1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine
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Overview
Description
1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine is a heterocyclic organic compound with the molecular formula C12H14IN. It is characterized by a tetrahydropyridine ring substituted with a benzyl group at the nitrogen atom and an iodine atom at the fourth position.
Preparation Methods
The synthesis of 1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-Benzyl-1,2,3,6-tetrahydro-pyridine.
Iodination: The iodination of 1-Benzyl-1,2,3,6-tetrahydro-pyridine is carried out using iodine or an iodine-containing reagent under specific reaction conditions.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the iodination process efficiently .
Chemical Reactions Analysis
1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and complex natural products.
Biological Studies: Researchers use this compound to study the effects of iodine substitution on biological activity and to develop new bioactive molecules.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in modulating the compound’s reactivity and biological activity. The benzyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular targets . The compound may act on neurotransmitter receptors or enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine can be compared with other similar compounds, such as:
1-Benzyl-4-methyl-1,2,3,6-tetrahydro-pyridine: This compound has a methyl group instead of an iodine atom, resulting in different chemical properties and biological activities.
1-Benzyl-4-bromo-1,2,3,6-tetrahydro-pyridine: The bromine atom in this compound provides different reactivity compared to the iodine-substituted analogue.
1-Benzyl-4-chloro-1,2,3,6-tetrahydro-pyridine:
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C12H14IN |
---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
1-benzyl-4-iodo-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 |
InChI Key |
VFWLYXLTUFTKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1I)CC2=CC=CC=C2 |
Origin of Product |
United States |
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